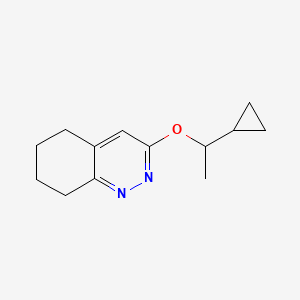

3-(1-Cyclopropylethoxy)-5,6,7,8-tetrahydrocinnoline

Description

3-(1-Cyclopropylethoxy)-5,6,7,8-tetrahydrocinnoline is a bicyclic amine derivative featuring a partially saturated cinnoline core (two adjacent nitrogen atoms in the aromatic ring) substituted with a cyclopropylethoxy group at the 3-position. The cyclopropylethoxy substituent introduces steric bulk and lipophilicity, which may influence bioavailability and target binding interactions.

Properties

IUPAC Name |

3-(1-cyclopropylethoxy)-5,6,7,8-tetrahydrocinnoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-9(10-6-7-10)16-13-8-11-4-2-3-5-12(11)14-15-13/h8-10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQHEXXEKWCGSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)OC2=NN=C3CCCCC3=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Cyclopropylethoxy)-5,6,7,8-tetrahydrocinnoline typically involves multiple steps, starting with the preparation of the cyclopropyl group. One common method for synthesizing cyclopropanes involves the use of a cobalt-catalyzed cross-coupling reaction between alkyl iodides and cyclopropyl Grignard reagents . This reaction is known for its simplicity and high yield.

For the tetrahydrocinnoline structure, a common approach involves the cyclization of appropriate precursors under acidic or basic conditions. The final step involves the attachment of the cyclopropylethoxy group to the tetrahydrocinnoline core, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-Cyclopropylethoxy)-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3-(1-Cyclopropylethoxy)-5,6,7,8-tetrahydrocinnoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-Cyclopropylethoxy)-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison with Tetrahydroquinoline Derivatives

The closest structural analog is 6-Methyl-1,2,3,4-tetrahydroquinoline (CAS 91-61-2), which shares a bicyclic amine framework but lacks the second nitrogen atom in the aromatic ring (cinnoline vs. quinoline) . Key differences include:

- Substituent Effects: The cyclopropylethoxy group in the target compound introduces greater steric hindrance and lipophilicity (logP estimated to be higher due to cyclopropane) than the methyl group in 6-methyltetrahydroquinoline.

| Property | 3-(1-Cyclopropylethoxy)-5,6,7,8-tetrahydrocinnoline | 6-Methyl-1,2,3,4-tetrahydroquinoline |

|---|---|---|

| Core Structure | Tetrahydrocinnoline (two nitrogens) | Tetrahydroquinoline (one nitrogen) |

| Substituent | Cyclopropylethoxy | Methyl |

| Molecular Weight (g/mol) | ~248 (estimated) | 147.22 |

| LogP (Predicted) | ~3.5 (cyclopropane increases lipophilicity) | ~2.1 |

Comparison with Chromene Derivatives

Chromene-based analogs (e.g., compounds 4c–4l in ) share a partially saturated bicyclic system but replace the cinnoline core with a chromene scaffold (oxygen atom instead of nitrogen). Notable contrasts:

- Pharmacophore Diversity: The cinnoline core may engage in hydrogen bonding via its nitrogen atoms, while chromenes rely on oxygen or carboxamide groups for interactions .

- Substituent Flexibility: Chromene derivatives in feature halogenated or morpholino-ethoxy substituents, which prioritize polar interactions. The cyclopropylethoxy group in the target compound emphasizes hydrophobic effects.

Functional Group Analysis vs. Heterocyclic Derivatives

The compound 3-[3-(1H-imidazol-1-yl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine () incorporates an imidazole moiety, enabling protonation at physiological pH and metal coordination. In contrast, the cyclopropylethoxy group in the target compound lacks ionizable groups but may enhance membrane permeability due to its nonpolar character .

Research Findings and Implications

- Synthetic Accessibility : The cyclopropylethoxy group requires specialized synthetic routes (e.g., cyclopropanation of alkenes), whereas methyl or halogenated substituents () are more straightforward to introduce.

- Biological Relevance: While DPP-4 inhibitors () often feature heterocyclic cores, the cinnoline scaffold’s dual nitrogen atoms could offer unique binding modes in enzyme inhibition. Further in vitro studies are needed to validate this hypothesis.

Biological Activity

3-(1-Cyclopropylethoxy)-5,6,7,8-tetrahydrocinnoline is a derivative of tetrahydroquinoline known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer, inflammation, and bacterial infections. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₃N

- Molecular Weight : 173.23 g/mol

- CAS Number : 10500-57-9

Biological Activity Overview

This compound exhibits several biological activities:

- Antitumor Activity : Studies have shown that tetrahydroquinoline derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds related to 5,6,7,8-tetrahydroquinoline were tested against human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells, demonstrating significant cytotoxic effects with IC₅₀ values ranging from 5.4 to 17.2 μM .

- Antibacterial Properties : Tetrahydroquinoline derivatives have been reported to exhibit antibacterial activity against a range of pathogens. The structure-activity relationship suggests that modifications in the side chains can enhance their efficacy against resistant strains .

- Wound Healing : Recent studies indicate that certain derivatives promote wound healing in vitro and in vivo. For example, specific compounds demonstrated significant improvement in cell migration and proliferation in human keratinocyte cells (HaCaT) .

Antitumor Activity

A study focusing on the antiproliferative effects of tetrahydroquinoline derivatives revealed that several compounds significantly inhibited cancer cell growth. The following table summarizes the IC₅₀ values for selected compounds against various cancer cell lines:

| Compound | HeLa (IC₅₀ μM) | HT-29 (IC₅₀ μM) | A2780 (IC₅₀ μM) |

|---|---|---|---|

| 3a | 10.5 ± 1.2 | 7.8 ± 0.9 | 5.4 ± 0.6 |

| 5a | 8.4 ± 0.7 | 6.3 ± 0.5 | 4.9 ± 0.4 |

| 2b | 12.0 ± 1.0 | 9.1 ± 1.1 | 6.2 ± 0.7 |

The most active compound was identified as (R)-5a, which induced mitochondrial membrane depolarization and increased reactive oxygen species (ROS) production in A2780 cells .

Antibacterial Activity

Research has indicated that certain tetrahydroquinoline derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The following table illustrates the minimum inhibitory concentrations (MICs) for selected compounds:

| Compound | MIC (µg/mL) against Staphylococcus aureus | MIC (µg/mL) against Escherichia coli |

|---|---|---|

| Compound A | 32 | >128 |

| Compound B | 16 | 64 |

| Compound C | >128 | >128 |

These results suggest that structural modifications can enhance antibacterial activity .

Wound Healing Studies

In vitro studies using HaCaT cells demonstrated that certain tetrahydroquinoline derivatives facilitated wound closure significantly compared to controls:

| Compound | % Wound Closure at 24h |

|---|---|

| Control | 30 |

| Compound B | 60 |

| Compound C | 75 |

Compound B exhibited optimal wound healing activity at a concentration of 25 µM .

Q & A

Q. What safety protocols are recommended for handling 3-(1-Cyclopropylethoxy)-5,6,7,8-tetrahydrocinnoline in laboratory settings?

- Methodological Answer: Handling requires stringent safety measures due to structural similarities to compounds with acute toxicity and irritancy profiles . Key protocols include:

- Use of PPE (gloves, lab coats, safety goggles) and fume hoods to avoid inhalation/skin contact.

- Storage in sealed, dry containers under inert atmospheres (e.g., nitrogen).

- Spill management using inert adsorbents (e.g., sand) and disposal via certified hazardous waste facilities .

- Emergency procedures: Immediate flushing with water for eye/skin exposure and medical consultation for ingestion .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

- Methodological Answer: Structural validation relies on spectroscopic techniques:

-

NMR Spectroscopy: Compare and NMR spectra to analogs (e.g., tetrahydrochromene derivatives in ). For example, cyclopropane protons typically appear as multiplet signals at δ 0.5–1.5 ppm, while tetrahydrocinnoline ring protons resonate at δ 2.5–4.0 ppm .

-

Mass Spectrometry: High-resolution MS (HRMS) can confirm molecular weight (expected ~290–350 g/mol based on analogs) .

-

Elemental Analysis: Validate C, H, N composition against theoretical values.

Key Spectral Regions for Structural Confirmation Cyclopropane protons: δ 0.5–1.5 ppm (multiplet) Ethoxy group (-OCHCH): δ 1.2–1.4 (triplet), δ 3.5–4.0 (quartet) Tetrahydrocinnoline ring protons: δ 2.5–4.0 ppm

Q. Which physicochemical properties of this compound are critical for early-stage research?

- Methodological Answer: Key properties include:

-

LogP (Partition Coefficient): Predicts lipid solubility (estimated ~3.0–3.5 based on analogs), influencing cellular permeability .

-

Polar Surface Area (PSA): Impacts bioavailability (estimated ~70 Ų), critical for drug-likeness assessments .

-

Thermal Stability: Assess via differential scanning calorimetry (DSC) under inert conditions.

Physicochemical Parameters (Analog Data) Molecular Weight: ~346 g/mol LogP: 3.27 PSA: 69.67 Ų

Advanced Research Questions

Q. How should researchers design experiments to assess the bioactivity of this compound derivatives?

- Methodological Answer:

- Structure-Activity Relationship (SAR): Synthesize analogs with modifications to the cyclopropylethoxy or cinnoline moieties (e.g., fluorination, as in ) .

- In Vitro Assays: Use enzyme inhibition assays (e.g., kinase targets) or cell-based models (e.g., cancer cell lines) to screen for activity.

- Computational Docking: Predict binding affinities to therapeutic targets (e.g., nAChRs or kinases) using molecular modeling software.

Q. What strategies resolve contradictions in toxicity data for this compound across studies?

- Methodological Answer:

- Comparative Toxicology: Replicate studies under standardized conditions (e.g., OECD guidelines) using pure batches to exclude impurity effects .

- In Silico Models: Apply QSAR (Quantitative Structure-Activity Relationship) tools to predict toxicity endpoints (e.g., hepatotoxicity) .

- Mechanistic Studies: Use transcriptomics/proteomics to identify toxicity pathways (e.g., oxidative stress markers).

Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer:

- Reactivity Mapping: Use DFT (Density Functional Theory) calculations to identify electrophilic/nucleophilic sites (e.g., cyclopropane ring strain).

- Retrosynthetic Analysis: Leverage software (e.g., Synthia) to propose routes via intermediates like tetrahydrocinnoline precursors .

- Kinetic Studies: Model reaction pathways using Arrhenius equations to optimize conditions (e.g., solvent, catalyst).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.